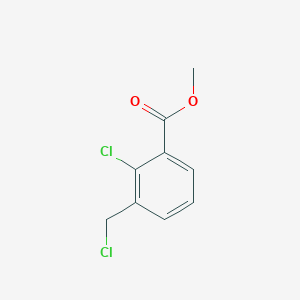

Methyl 2-chloro-3-(chloromethyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-chloro-3-(chloromethyl)benzoate” is an organic compound with the molecular formula C9H8Cl2O2 . It is a derivative of benzoic acid, which is a meta-substituted benzoic acid derivative . The compound is generally synthesized through several steps .

Synthesis Analysis

The synthesis of “Methyl 2-chloro-3-(chloromethyl)benzoate” involves several steps. First, benzoic acid reacts with anhydrous thionyl chloride to generate benzoic acid chloride. Then, benzoic acid chloride reacts with methanol to generate methyl benzoate. Finally, methyl benzoate reacts with methylene chloride to generate "Methyl 2-chloro-3-(chloromethyl)benzoate" .Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-3-(chloromethyl)benzoate” can be represented as C9H8Cl2O2 . The InChI code for this compound is 1S/C9H8Cl2O2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis

“Methyl 2-chloro-3-(chloromethyl)benzoate” has a molecular weight of 219.07 . It is a colorless liquid . The compound is generally stored in an inert atmosphere at 2-8°C .科学的研究の応用

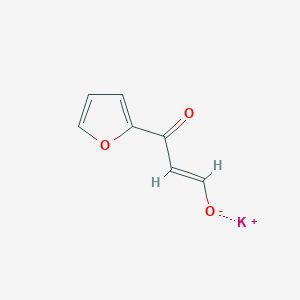

Chloromethane as a Methyl Donor

Chloromethane has been identified as a novel methyl donor in the biosynthesis of esters and anisoles in fungi, demonstrating its utility in the synthesis of natural products. This research underlines the potential of halometabolites as intermediates in the production of nonhalogenated natural products (Harper et al., 1989).

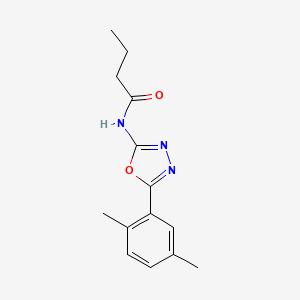

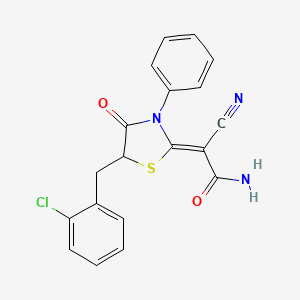

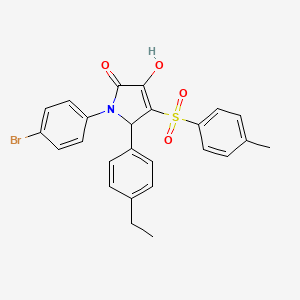

Synthesis of Novel Heterocyclic Systems

Methyl 2-[(cyanophenoxy)methyl]-3-furoates, derived from Methyl 2-chloro-3-(chloromethyl)benzoate, have been used to create benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, showcasing the compound's utility in generating new heterocyclic systems with potential pharmaceutical applications (Yahodkina-Yakovenko et al., 2018).

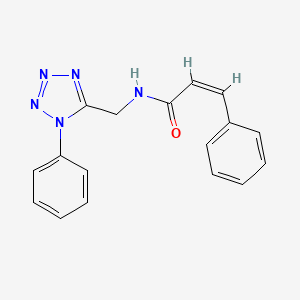

Material Science Applications

A pyrrole derivative linked to Methyl Red azo dye has been synthesized, demonstrating the applicability of methyl benzoate derivatives in creating functional materials for electrochromic devices and pH sensors. This research showcases the role of such compounds in developing new materials with specific electronic properties (Almeida et al., 2017).

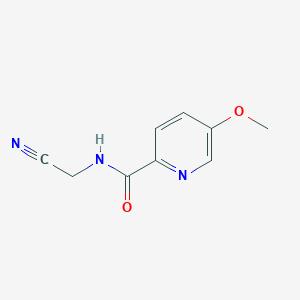

RNA and DNA Synthesis

Selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides, using derivatives of methyl benzoate, highlights the significance of these compounds in the solid-phase synthesis of RNA and DNA-RNA mixtures, contributing to advancements in genetic engineering and molecular biology (Kempe et al., 1982).

Safety and Hazards

作用機序

Mode of Action

It’s likely that the compound interacts with its targets through a series of chemical reactions. For instance, it might undergo nucleophilic substitution reactions at the benzylic position . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-chloro-3-(chloromethyl)benzoate . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

特性

IUPAC Name |

methyl 2-chloro-3-(chloromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIYJTHTOODQPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1Cl)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-3-(chloromethyl)benzoate | |

CAS RN |

1565684-13-0 |

Source

|

| Record name | methyl 2-chloro-3-(chloromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2858254.png)

![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2858266.png)

![2-[(4,4-difluorocyclohexyl)oxy]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2858269.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2858270.png)

![N-(benzo[d]thiazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2858272.png)

![N-[2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B2858277.png)